molecular formula C12H12N2O B8011023 1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde

1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B8011023
M. Wt: 200.24 g/mol
InChI Key: PMALLSBHKKDCSD-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-methylacetophenone with hydrazine hydrate to form 4-methylphenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to yield the pyrazole ring. The final step involves the formylation of the pyrazole ring using Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the pyrazole ring can interact with various receptors and ion channels, modulating their activity .

Comparison with Similar Compounds

  • 1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde
  • 1-Methyl-4-(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde
  • 1-Methyl-4-(4-nitrophenyl)-1H-pyrazole-3-carbaldehyde

Comparison: 1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

1-methyl-4-(4-methylphenyl)pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11-7-14(2)13-12(11)8-15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMALLSBHKKDCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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